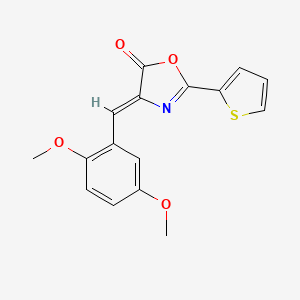

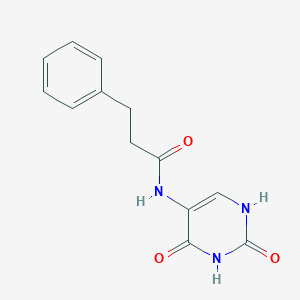

![molecular formula C13H10BrN3O2 B5545963 N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" falls into a category of chemical entities that have been explored for various chemical and biological properties. While the direct literature on this compound is scarce, related research on nicotinamide derivatives and bromonicotinamide compounds suggests a broader interest in their synthesis, molecular structure, and potential applications in fields like medicinal chemistry and materials science.

Synthesis Analysis

Research on related compounds, such as nicotinamide derivatives and bromonicotinamide, typically involves multi-step synthesis procedures, where bromination and amide formation are key steps. For instance, the synthesis of 5-nitronicotinamide and its analogues from 5-bromonicotinoyl chloride through treatment with ammonia followed by oxidation, showcases a methodology that could potentially be adapted for synthesizing compounds like "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" (Morisawa et al., 1977).

Molecular Structure Analysis

Crystal structure analyses of related compounds provide insights into the geometric configurations, bond lengths, and molecular orientations that could be indicative of the structural characteristics of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide". For example, studies on the crystal structures of related bromonicotinamide derivatives highlight the importance of X-ray diffraction methods in determining molecular geometry and intermolecular interactions (Jethmalani et al., 1996).

Chemical Reactions and Properties

Bromonicotinamide compounds participate in various chemical reactions, including oxidative decarboxylation and deamination, as studied in the kinetics of oxidation by N-Bromonicotinamide (NBN). Such reactions underscore the reactive nature of bromonicotinamide derivatives, hinting at the potential reactivity of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" in similar conditions (Pushpalatha & Vivekanandan, 2009).

Physical Properties Analysis

The physical properties of compounds like "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" can be inferred from related studies, focusing on solubility, melting points, and stability. For instance, the solubility behavior of triorganotin bromides in water and other solvents provides insights into the physical characteristics and solubility potential of nicotinamide and bromonicotinamide derivatives (Koten et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for participating in complex formation, are crucial for understanding the behavior of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide". Studies on the reactivity of bromonicotinamide derivatives with amino acids and their role in synthesis highlight the chemical versatility of these compounds (Miyagi et al., 1998).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

- Synthesis of Anticoccidial Agents : A study on the synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues, including compounds derived from 5-bromonicotinamide, demonstrated significant activity against Eimeria tenella. This research highlights the potential of N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide derivatives in the development of anticoccidial drugs (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

- Protein Modifications : Another application involves the incorporation of N-heterocyclic cations into proteins using derivatives of bromonicotinamide, showcasing a method to manipulate protein structure through chemical modification (McMillan et al., 2007).

Antimicrobial Activity

- Antibacterial Properties : Research on N-Bromonicotinamide, a related compound, revealed it as a novel, stable, and cost-effective oxidant with significant antimicrobial activity against various bacteria, hinting at the potential antibacterial applications of N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide derivatives (Pushpalatha & Vivekanandan, 2007).

Biochemical Applications

- Chemical Genetics for Apoptosis Induction : Studies on the synthetic retinoid N-(4-hydroxyphenyl)retinamide, similar in structure to N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide, showed it induces apoptosis in various cancer cell lines, including lymphoid and myeloid malignant cells, suggesting potential research applications in cancer treatment (Delia et al., 1993; di Vinci et al., 1994).

Eigenschaften

IUPAC Name |

5-bromo-N-(2-carbamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-9-5-8(6-16-7-9)13(19)17-11-4-2-1-3-10(11)12(15)18/h1-7H,(H2,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWLDVNNMYSNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-carbamoylphenyl)pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)